molecular formula C9H10FNO B1443346 [1-(4-Fluorophenyl)ethylidene](methoxy)amine CAS No. 799774-89-3

[1-(4-Fluorophenyl)ethylidene](methoxy)amine

Cat. No.: B1443346
CAS No.: 799774-89-3
M. Wt: 167.18 g/mol
InChI Key: SYOZHOFHKMIDHY-YRNVUSSQSA-N
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Description

1-(4-Fluorophenyl)ethylideneamine: is a chemical compound with the molecular formula C9H10FNO. It is also known by its IUPAC name, N-(1-(4-fluorophenyl)vinyl)-O-methylhydroxylamine . This compound is characterized by the presence of a fluorophenyl group attached to an ethylidene moiety, which is further connected to a methoxyamine group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)ethylideneamine typically involves the reaction of 4-fluorobenzaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(4-Fluorophenyl)ethylideneamine can undergo oxidation reactions to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to form amines or hydroxylamines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of various organic compounds.
  • Acts as a ligand in coordination chemistry to form metal complexes.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)ethylideneamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The fluorophenyl group enhances its binding affinity to target proteins, while the methoxyamine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions lead to the modulation of biochemical pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

    [1-(4-Fluorophenyl)ethylamine]: Similar structure but lacks the methoxyamine group.

    [1-(4-Fluorophenyl)ethanol]: Contains a hydroxyl group instead of a methoxyamine group.

    [1-(4-Fluorophenyl)acetone]: Contains a ketone group instead of a methoxyamine group.

Uniqueness:

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-N-methoxyethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-7(11-12-2)8-3-5-9(10)6-4-8/h3-6H,1-2H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOZHOFHKMIDHY-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC)/C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Reaction of 4′-fluoroacetophenone with methoxylamine hydrochloride as described in the preparation of compound 1-A gave the title oxime ether as a clear oil (92% yield). 1HNMR indicated a 87:13 mixture of E and Z isomers. 1HNMR 400 MHz (CDCl3) δ (ppm): (E-isomer) 2.21 (3H, s, CH3), 3.99 (3H, s, OCH3), 7.04 (2H, m, aromatics), 7.63 (2H, m, aromatics).
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92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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